molecular formula C8H9N5O2 B2494334 N,6-dimethyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide CAS No. 1775349-18-2

N,6-dimethyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide

Cat. No.: B2494334
CAS No.: 1775349-18-2
M. Wt: 207.193
InChI Key: AVRNNGJCJFDNLH-UHFFFAOYSA-N
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Description

N,6-dimethyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide is a heterocyclic compound that features a unique triazolo-pyrazine core. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of multiple functional groups within its structure allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,6-dimethyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The synthesis begins with the formation of the triazole ring. This can be achieved through a cyclization reaction involving hydrazine derivatives and α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Pyrazine Ring Construction: The triazole intermediate is then subjected to further cyclization with appropriate diketones or diesters to form the pyrazine ring. This step often requires the use of catalysts such as Lewis acids (e.g., AlCl3) or bases (e.g., NaOH).

    Functional Group Modifications: The final steps involve the introduction of the carboxamide group and methylation at specific positions. These modifications can be carried out using reagents like methyl iodide (CH3I) and ammonia (NH3) under controlled conditions.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Key considerations include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol or amine.

    Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the carboxamide group, where nucleophiles can replace the amide nitrogen.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Nucleophiles: Ammonia (NH3), primary amines (RNH2)

Major Products

    Oxidation: Formation of N,6-dimethyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid

    Reduction: Formation of N,6-dimethyl-4-hydroxy-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide

    Substitution: Formation of various substituted amides depending on the nucleophile used

Scientific Research Applications

Chemistry

In organic synthesis, N,6-dimethyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide serves as a versatile building block for constructing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

The compound has shown potential as a bioactive molecule in various biological assays. It can interact with enzymes and receptors, making it a candidate for drug discovery and development. Studies have indicated its potential as an antimicrobial, antiviral, and anticancer agent.

Medicine

In medicinal chemistry, this compound is being investigated for its therapeutic properties. Its ability to modulate biological pathways makes it a promising lead compound for the treatment of various diseases.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its incorporation into polymers or other materials can lead to the creation of advanced functional materials.

Mechanism of Action

The mechanism of action of N,6-dimethyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

  • N,6-dimethyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid
  • N,6-dimethyl-4-hydroxy-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide
  • 6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide

Uniqueness

Compared to similar compounds, N,6-dimethyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties

Properties

IUPAC Name

N,6-dimethyl-4-oxo-5H-triazolo[1,5-a]pyrazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5O2/c1-4-3-13-6(8(15)10-4)5(11-12-13)7(14)9-2/h3H,1-2H3,(H,9,14)(H,10,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVRNNGJCJFDNLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=C(N=N2)C(=O)NC)C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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